B1579527 N-α-Fmoc-N-γ-xanthyl-D-asparagine

N-α-Fmoc-N-γ-xanthyl-D-asparagine

Cat. No.: B1579527
M. Wt: 534.6
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution and Significance of Solid-Phase Peptide Synthesis (SPPS) in Chemical Biology Research

The synthesis of peptides, essential molecules for countless biological processes, has been a cornerstone of chemical and biological research. amerigoscientific.com Historically, peptide synthesis was conducted in a solution-phase, a method that was often laborious and inefficient. The landscape of peptide chemistry was fundamentally transformed in the 1960s by R. Bruce Merrifield with the invention of Solid-Phase Peptide Synthesis (SPPS). amerigoscientific.compeptide.comuchicago.edu Merrifield was later awarded the Nobel Prize for this revolutionary work. peptide.com

The core innovation of SPPS is the anchoring of the initial amino acid to an insoluble polymer support, or resin. amerigoscientific.comnih.gov The peptide chain is then elongated in a stepwise manner by adding subsequent amino acids. uchicago.edu This process involves a cycle of coupling a protected amino acid, washing away excess reagents, and then removing the protecting group from the newly added amino acid to allow the next one to be coupled. biosynth.com Because the growing peptide is attached to a solid support, excess reagents and by-products can be easily washed away after each step, which simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. peptide.com

This methodological shift made it practical to synthesize longer and more complex peptides, which in turn revolutionized research in biology, biochemistry, medicinal chemistry, and drug development. peptide.comresearchgate.net The automation of SPPS further accelerated this progress, making synthetic peptides readily available for a vast range of applications, from studying protein function to developing new therapeutic agents. amerigoscientific.compeptide.com The first FDA approval of an SPPS-synthesized peptide, octreotide, in 1988, underscored the capability of this technique for producing complex, biologically active molecules on a large scale. researchgate.net

Specific Challenges Associated with Asparagine Residues in Peptide Synthesis

While SPPS has streamlined peptide synthesis, certain amino acids present unique challenges. Asparagine (Asn) is particularly problematic due to its side-chain amide group. scite.ainih.gov During the activation of its carboxyl group for coupling, the side-chain amide can undergo undesirable side reactions. nih.gov

The two primary issues associated with asparagine are:

Dehydration: The side-chain amide can be dehydrated to form a nitrile (β-cyanoalanine). scite.ainih.gov This side reaction is especially prevalent when using carbodiimide-based coupling reagents. peptide.com

These challenges are amplified in the synthesis of long peptides that require repeated exposure to basic conditions. nih.gov To mitigate these side reactions, the side-chain amide of asparagine is often protected. Protecting groups like trityl (Trt) have been employed, which also improve the solubility of the Fmoc-amino acid derivative. peptide.com However, the search for more effective protecting groups that offer superior suppression of side reactions and are easily removed under mild conditions is an ongoing area of research in peptide chemistry. nih.gov

Overview of N-α-Fmoc-N-γ-xanthyl-D-asparagine as a Crucial Building Block in Modern Peptide Chemistry

To address the persistent challenges posed by asparagine residues, specialized amino acid derivatives have been developed. This compound is a key building block in modern Fmoc-based SPPS. chemimpex.com This compound features two critical protective moieties: the base-labile Fmoc group on the α-amino group and a xanthyl (Xan) group protecting the side-chain (γ-amide) of a D-asparagine residue. nih.govchemimpex.com

The use of the D-enantiomer (D-asparagine) allows for the synthesis of peptides containing non-natural amino acids, which can confer unique properties such as increased resistance to enzymatic degradation.

The xanthyl group is particularly effective for side-chain protection of asparagine. nih.govdocumentsdelivered.com Research has shown that N-γ-xanthyl protection offers significant advantages over other protecting groups like N-γ-trityl (Trt) or N-γ-2,4,6-trimethoxybenzyl (Tmob). nih.gov In comparative studies synthesizing challenging peptide sequences, the use of xanthyl-protected asparagine resulted in purer final products. nih.govdocumentsdelivered.com

The key benefits of using this compound include:

Prevention of Side Reactions: The xanthyl group effectively prevents both dehydration of the side-chain amide to a nitrile and the base-catalyzed formation of aspartimide during Fmoc deprotection steps. nih.govchemimpex.com

Enhanced Stability and Solubility: It improves the stability and solubility of the amino acid derivative, facilitating its use in automated peptide synthesizers. chemimpex.comchemimpex.com

Compatibility with Fmoc Chemistry: The xanthyl group is stable to the basic conditions used for Fmoc removal but is cleaved concomitantly with the final peptide release from the resin under standard acidic conditions (e.g., using trifluoroacetic acid). nih.govchemimpex.com

These properties make this compound an invaluable reagent for the synthesis of complex peptides, particularly those containing multiple asparagine residues or sequences prone to aggregation and side reactions. chemimpex.comdocumentsdelivered.com Its application allows researchers to achieve higher yields and purity, which is critical for the development of peptide-based therapeutics and for detailed studies in chemical biology. chemimpex.comchemimpex.com

Properties

Molecular Weight

534.6

Origin of Product

United States

Orthogonal Protecting Group Chemistry in Fmoc Based Solid Phase Peptide Synthesis Spps

Principles of Orthogonal Protection in Peptide Synthesis

Orthogonal protection is a strategy in chemical synthesis that utilizes multiple protecting groups which can be removed under different, non-interfering conditions. fiveable.mefiveable.me This allows for the deprotection of one functional group on a molecule without affecting the others. fiveable.menih.gov In the context of SPPS, this principle is crucial for the stepwise assembly of amino acids into a defined peptide sequence. fiveable.menih.govnih.gov The most prevalent orthogonal system in contemporary peptide synthesis is the Fmoc/tBu strategy. iris-biotech.debiosynth.comwikipedia.org

This system relies on two main classes of protecting groups:

Temporary Nα-amino protecting group: The 9-fluorenylmethoxycarbonyl (Fmoc) group, which is labile to basic conditions. wikipedia.orgwikipedia.org

Permanent side-chain protecting groups: Typically based on the tert-butyl (tBu) group, which are labile to acidic conditions. iris-biotech.depeptide.com

This orthogonality ensures that the temporary Fmoc group on the N-terminus can be removed at each cycle of amino acid addition using a base, without disturbing the acid-labile protecting groups on the amino acid side chains or the acid-labile linker anchoring the peptide to the solid support. nih.govaltabioscience.com These "permanent" side-chain groups are only removed at the final step of the synthesis, during the cleavage of the completed peptide from the resin, which is accomplished with a strong acid like trifluoroacetic acid (TFA). iris-biotech.dealtabioscience.com The use of such a system prevents unwanted side reactions and allows for the synthesis of complex peptides, including those requiring side-chain modifications. fiveable.meacs.org

Rationale and Mechanism of N-α-Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern SPPS, serving as a temporary shield for the α-amino group of the incoming amino acid. nih.govembrapa.br Its popularity stems from its stability towards acids and the mild, basic conditions required for its removal, which are compatible with a wide range of sensitive amino acid side chains and linkers. nih.govwikipedia.orgchempep.com

The lability of the Fmoc group in the presence of a base is its defining characteristic. chempep.comtotal-synthesis.com The deprotection proceeds via a β-elimination mechanism. peptide.comaltabioscience.comchempep.com The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring system by a base. nih.govspringernature.com This deprotonation is favorable because the resulting fluorenyl anion is stabilized by the aromaticity of the 14-electron system. total-synthesis.com This is followed by a rapid β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene (DBF). nih.govembrapa.br

The kinetics of Fmoc deprotection can be influenced by several factors, including the choice of base, its concentration, the solvent, and the peptide sequence itself. nih.govchempep.com In standard research protocols, deprotection is typically fast. embrapa.br However, slow or incomplete deprotection can occur, often due to peptide aggregation on the solid support, leading to deletion sequences in the final product. nih.govembrapa.br The deprotection reaction can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-base adduct has a strong UV absorbance. wikipedia.orgchempep.com

A variety of bases can be used for Fmoc removal, with the choice impacting the efficiency and potential for side reactions. nih.govnih.gov Secondary amines are generally preferred as they efficiently trap the reactive dibenzofulvene byproduct, preventing it from causing side reactions like re-attachment to the newly liberated N-terminal amine. peptide.comnih.gov

ReagentTypical ConcentrationpKaAdvantagesDisadvantages
Piperidine (B6355638) (PP) 20-50% in DMF11.1Highly effective, well-established, efficiently scavenges DBF. wikipedia.orgpeptide.comnih.govCan cause side reactions like aspartimide formation; is a controlled substance in some regions. chempep.comiris-biotech.de
Piperazine (B1678402) (PZ) 10% w/v in DMF/ethanol9.8Effective alternative to piperidine, not a controlled substance. nih.govLess efficient at shorter deprotection times compared to piperidine. nih.gov
4-Methylpiperidine (4MP) 20% v/v in DMF~11.2As efficient as piperidine, not a controlled substance. nih.govembrapa.briris-biotech.deSimilar potential for base-catalyzed side reactions as piperidine.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2-10% in DMF~13.5Very strong, non-nucleophilic base; useful for difficult sequences where aggregation slows deprotection. peptide.comiris-biotech.deDoes not scavenge DBF, requiring an additive like piperidine; can catalyze aspartimide formation. peptide.comiris-biotech.de

The choice of solvent also plays a role, with polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) promoting faster deprotection rates compared to less polar solvents like dichloromethane (B109758) (DCM). nih.govspringernature.com For most standard syntheses, a solution of 20% piperidine in DMF is the most common and effective condition for Fmoc removal. wikipedia.orgaltabioscience.com

Rationale and Mechanism of N-γ-Xanthyl Side-Chain Protection for D-Asparagine

The side chain of asparagine (Asn) presents a specific challenge in SPPS. The primary amide can undergo undesirable side reactions under the conditions of peptide synthesis. nih.govscite.ai To prevent these issues, the amide nitrogen is often protected with a group that is stable during the chain assembly but can be removed during the final cleavage step. For Fmoc-based synthesis, the trityl (Trt) group is commonly preferred, while in Boc-chemistry, the xanthyl (Xan) group is often used. peptide.com However, xanthyl-protected asparagine derivatives are also applicable in Fmoc-SPPS. nih.gov

The xanthyl (Xan) group is an acid-labile protecting group. scite.aipeptide.com Its removal is achieved under the strongly acidic conditions used for the final cleavage of the peptide from the solid support and the simultaneous deprotection of other acid-labile side-chain groups. nih.govthermofisher.com The standard reagent for this global deprotection is trifluoroacetic acid (TFA), typically in a mixture with various "scavengers." nih.gov

The cleavage mechanism involves the protonation of the ether oxygen of the xanthenyl group by the strong acid, leading to the formation of a stabilized xanthyl cation. This cation is then trapped by scavenger molecules present in the cleavage cocktail, such as triethylsilane or water, to prevent it from causing side reactions like alkylating sensitive residues (e.g., tryptophan). nih.govnih.gov

Common Cleavage Conditions for Acid-Labile Groups:

Reagent CocktailApplication
95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)General purpose cleavage for most peptides.
94% TFA, 2.5% H₂O, 2.5% Ethanedithiol (EDT), 1% TISUsed for peptides containing arginine and/or methionine.
1% TFA in Dichloromethane (DCM) with TISMild conditions for removing highly acid-labile groups like Mtt, while leaving others intact. nih.gov

The xanthyl group is sufficiently stable to the mild basic conditions of Fmoc group removal (e.g., 20% piperidine in DMF) but is cleaved effectively by strong acidolysis, making it compatible with the orthogonal Fmoc/tBu protection scheme. nih.govub.edu

The primary reason for protecting the asparagine side chain is to prevent two major side reactions: dehydration and aspartimide formation. scite.ainih.gov

Dehydration: During the activation of the carboxylic acid of an incoming Fmoc-Asn-OH for coupling, the side-chain amide can be dehydrated to form a β-cyanoalanine nitrile byproduct. nih.govscite.ai This is a significant issue when using carbodiimide-based activators. peptide.com Protecting the amide nitrogen with a bulky group like xanthyl sterically hinders this dehydration reaction. peptide.compeptide.com

Aspartimide Formation: This is a serious side reaction, particularly in Fmoc chemistry, where the peptide is repeatedly exposed to basic conditions for Fmoc deprotection. nih.gov An unprotected aspartic acid or asparagine residue can be attacked by the preceding peptide backbone nitrogen under basic conditions, forming a cyclic succinimide (B58015) derivative known as an aspartimide. This can lead to epimerization at the α-carbon and the formation of β-aspartyl peptide isomers upon ring opening. nih.gov While the tBu ester is the standard protection for the side-chain carboxyl of aspartic acid, protecting the amide of asparagine with a group like xanthyl or trityl also helps to suppress this cyclization. nih.gov

Furthermore, protecting the side-chain amide of asparagine with a group like xanthyl or trityl significantly improves the solubility of the Fmoc-amino acid derivative in organic solvents like DMF, which is a practical advantage during synthesis. peptide.comgoogle.com Studies have shown that using side-chain protected asparagine derivatives, such as those with xanthyl-based groups, results in purer peptide products compared to using unprotected or other protected versions like Trt or Tmob in the synthesis of challenging sequences. nih.gov

Compound Name Reference Table

Abbreviation/Common NameFull Chemical Name
Fmoc9-fluorenylmethoxycarbonyl
XanXanthyl
D-AsnD-asparagine
Boctert-butyloxycarbonyl
tButert-butyl
TrtTriphenylmethyl (trityl)
Tmob2,4,6-trimethoxybenzyl
MttMethyltrityl
Pbf2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl
TFATrifluoroacetic acid
DBU1,8-Diazabicyclo[5.4.0]undec-7-ene
DMFN,N-dimethylformamide
DCMDichloromethane
HOBt1-hydroxybenzotriazole (B26582)
DCCDicyclohexylcarbodiimide
BOPBenzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate
TISTriisopropylsilane
EDTEthanedithiol

Comparative Analysis of Xanthyl and Trityl Protecting Groups for D-Asparagine and D-Glutamine Side Chains in Fmoc-SPPS

In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the selection of an appropriate side-chain protecting group for asparagine (Asn) and glutamine (Gln) residues is critical to prevent side reactions and enhance the solubility of the building blocks. While these residues can sometimes be used without side-chain protection, doing so risks the dehydration of the amide group to a nitrile during the activation step. The most common strategy involves protecting the side-chain amide nitrogen, for which the Trityl (Trt) and Xanthyl (Xan) groups are notable options.

The Trityl (Trt) group is a widely preferred choice for the side-chain protection of Asn and Gln in Fmoc-SPPS. peptide.com A primary advantage of using Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH is the significant improvement in their solubility. The corresponding unprotected Fmoc-amino acids have notoriously low solubility in standard SPPS solvents like N,N-dimethylformamide (DMF), whereas the trityl-protected versions exhibit solubility comparable to other common Fmoc-amino acid derivatives. peptide.com The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a high concentration of trifluoroacetic acid (TFA). peptide.com

The Xanthyl (Xan) group, while historically common in Boc-based synthesis, has also been successfully applied as an alternative in Fmoc-SPPS. nih.govpeptide.com Research comparing the effectiveness of different protecting groups has shown that for certain challenging peptide sequences, the use of N-ω-xanthyl-protected asparagine and glutamine can yield products of higher purity than those synthesized using the more common Trityl (Trt) or 2,4,6-trimethoxybenzyl (Tmob) protecting groups. nih.gov Specifically, in syntheses designed to test for difficult couplings and other side reactions, derivatives protected with Xanthyl (Xan) and its substituted analog, 2-methoxyxanthyl (2-Moxan), resulted in purer final peptides. nih.gov This suggests that while Trt is a robust and common choice, Xan can be a superior option for minimizing side products in specific, complex syntheses.

Below is a comparative overview of the two protecting groups for D-asparagine.

Table 1: Comparison of Trityl (Trt) and Xanthyl (Xan) Protecting Groups for N-γ-D-Asparagine in Fmoc-SPPS

FeatureN-α-Fmoc-N-γ-trityl-D-asparagineN-α-Fmoc-N-γ-xanthyl-D-asparagine
Common Abbreviation Fmoc-D-Asn(Trt)-OHFmoc-D-Asn(Xan)-OH
CAS Number 180570-71-2 peptide.comchemimpex.com353236-19-8 chemimpex.com
Molecular Formula C₃₈H₃₂N₂O₅ chemimpex.comC₃₂H₂₆N₂O₆ chemimpex.com
Molecular Weight 596.7 g/mol chemimpex.com534.54 g/mol chemimpex.com
Primary Advantage Improves solubility of the Fmoc-amino acid in organic solvents like DMF. peptide.comCan lead to higher purity of the final peptide in certain challenging syntheses. nih.gov
Deprotection Condition Cleaved with strong acid, typically >90% Trifluoroacetic Acid (TFA), during final peptide cleavage. peptide.comCleaved with strong acid (TFA/scavenger mixtures) during final peptide cleavage. nih.gov
Orthogonality Compatible with the base-labile Fmoc group, allowing for an orthogonal protection scheme. peptide.comCompatible with the base-labile Fmoc group, maintaining orthogonality. nih.gov

Optimization of Deprotection Steps in Research Protocols Involving this compound

The removal of the Xan group is designed to be efficient, occurring simultaneously with the acidolytic cleavage of the finished peptide from the solid support. nih.gov This single-step final deprotection is an optimized and well-established protocol in Fmoc-SPPS. The process involves treating the peptide-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). nih.gov

Optimization of this step primarily revolves around the composition of the cleavage cocktail. High-concentration TFA (typically 95%) is used to cleave the acid-labile Xan group. However, the highly reactive carbocations generated during the cleavage of protecting groups can lead to unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or tyrosine. To prevent these side reactions, "scavengers" are added to the TFA cocktail. The choice and concentration of these scavengers are key to optimizing the deprotection protocol.

A typical research protocol for the deprotection of the N-γ-xanthyl group involves the following optimized conditions.

Table 2: Optimized Protocol for Final Cleavage and Deprotection of Peptides Containing N-γ-xanthyl-D-asparagine

ParameterDescription
Primary Reagent Trifluoroacetic Acid (TFA)
Concentration 90-95%
Common Scavengers Triisopropylsilane (TIS): Reduces oxidized species and traps carbocations. Water (H₂O): Acts as a scavenger and aids solubility. 1,2-Ethanedithiol (EDT): Particularly useful for protecting tryptophan residues.
Example Cocktail TFA / TIS / H₂O (95:2.5:2.5 v/v/v)
Reaction Time 2-4 hours
Temperature Room Temperature
Procedure The peptide-resin is treated with the cleavage cocktail for the specified duration. The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether, followed by purification.

This standardized one-step procedure for simultaneous side-chain deprotection and resin cleavage is highly efficient. Research has confirmed that for Xan-protected asparagine, removal occurs effectively under the conditions used for cleaving common acid-labile linkers like the tris(alkoxy)benzylamide (PAL) handle, using a TFA/scavenger mixture. nih.gov This established method ensures the complete removal of the protecting group while minimizing degradation of the target peptide, representing the optimized and standard protocol for peptides incorporating this compound.

Challenges and Mitigation Strategies in Peptide Synthesis Utilizing N α Fmoc N γ Xanthyl D Asparagine

Aspartimide Formation and Rearrangements in D-Asparagine-Containing Sequences

One of the most significant hurdles in the solid-phase peptide synthesis (SPPS) of sequences containing asparagine is the formation of a cyclic succinimide (B58015) derivative known as aspartimide. This side reaction can lead to a cascade of undesirable products, including racemization and the formation of β- and iso-aspartyl peptides, which are often difficult to separate from the target peptide. biotage.comsigmaaldrich.com

Mechanistic Understanding of Aspartimide Formation during Fmoc-SPPS

Aspartimide formation is a well-documented side reaction in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). nih.gov The process is initiated by the nucleophilic attack of the backbone amide nitrogen of the amino acid C-terminal to the D-asparagine residue on the side-chain carbonyl carbon of the asparagine. This intramolecular cyclization results in the formation of a five-membered succinimide ring, with the concomitant release of the side-chain protecting group. iris-biotech.deiris-biotech.de This reaction is particularly prevalent under the basic conditions used for Fmoc group removal, such as treatment with piperidine (B6355638). iris-biotech.de The resulting aspartimide is highly susceptible to racemization at the α-carbon and can undergo ring-opening by piperidine or other nucleophiles present in the reaction mixture, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as their corresponding piperidides. sigmaaldrich.comiris-biotech.de

Sequence Context Dependence of Aspartimide Formation

The propensity for aspartimide formation is highly dependent on the amino acid sequence surrounding the D-asparagine residue. iris-biotech.denih.gov Certain dipeptide sequences are particularly susceptible to this side reaction. The most problematic sequences are those where the D-asparagine is followed by a small, unhindered amino acid.

Amino Acid following D-AsparaginePropensity for Aspartimide Formation
Glycine (Gly)High
Alanine (Ala)Moderate
Serine (Ser)Moderate
Aspartic Acid (Asp)High
Asparagine (Asn)High

The lack of steric hindrance in sequences like Asp-Gly allows for easier access of the backbone amide nitrogen to the side-chain carbonyl, thus facilitating the cyclization reaction. iris-biotech.denih.gov Conversely, when D-asparagine is followed by a sterically bulky amino acid, the rate of aspartimide formation is significantly reduced.

Role of N-γ-Xanthyl Protection in Suppressing Aspartimide Formation

The use of a protecting group on the side-chain amide of asparagine is a key strategy to prevent unwanted side reactions. The N-γ-xanthyl (Xan) group is a valuable protecting group for the side chain of asparagine in Fmoc-SPPS. Its bulky and acid-labile nature provides steric hindrance that effectively suppresses both aspartimide formation and dehydration of the side chain. The xanthyl group is stable to the basic conditions required for Fmoc removal but can be readily cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin.

Advanced Strategies to Minimize Aspartimide Formation in Research

Beyond the use of side-chain protection, several advanced strategies have been developed to further minimize aspartimide formation:

Modified Fmoc-Deprotection Cocktails: The addition of acidic additives to the piperidine solution used for Fmoc removal can help to neutralize the basicity and reduce the rate of aspartimide formation. biotage.comnih.gov For instance, the inclusion of 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) in the deprotection solution has been shown to significantly decrease this side reaction. biotage.com

Backbone Protection: The introduction of a temporary protecting group on the backbone amide nitrogen of the residue following the D-asparagine can completely prevent aspartimide formation by blocking the nucleophilic nitrogen. biotage.comnih.gov The 2,4-dimethoxybenzyl (Dmb) group is an example of such a protecting group that can be incorporated as a dipeptide unit, for instance, Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.de

Sterically Hindered Side-Chain Protecting Groups: The development of bulkier side-chain protecting groups for aspartic acid, such as trialkylcarbinol-based esters, has shown great promise in minimizing aspartimide formation. nih.govdntb.gov.ua These groups provide a high degree of steric shielding around the side-chain carbonyl group.

Use of Weaker Bases for Fmoc Removal: Employing weaker organic bases, such as piperazine (B1678402) instead of piperidine, can also be an effective strategy to suppress aspartimide formation, although this may lead to incomplete Fmoc removal in some cases. biotage.comiris-biotech.de

Dehydration of the D-Asparagine Amide Side Chain

Another significant side reaction that can occur during the synthesis of D-asparagine-containing peptides is the dehydration of the side-chain amide to form a β-cyanoalanine residue. nih.govscite.ai

Conditions Favoring Dehydration during Coupling

This undesirable transformation is most likely to happen during the activation step of the D-asparagine residue for coupling. nih.govscite.ai The conditions that favor this dehydration include:

Activation with Carbodiimides: The use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can promote the dehydration of the asparagine side chain. nih.govacs.org

Elevated Temperatures: Higher coupling temperatures can increase the rate of the dehydration reaction.

Prolonged Activation Times: Allowing the activated asparagine to stand for extended periods before coupling can lead to increased formation of the nitrile byproduct.

To mitigate this side reaction, it is crucial to use coupling reagents that are less prone to causing dehydration, such as phosphonium (B103445) or uronium salts like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and to ensure that the coupling reaction proceeds rapidly after the activation of the D-asparagine residue. nih.govscite.ai The use of a side-chain protecting group, such as the N-γ-xanthyl group, is also highly effective in preventing this side reaction by protecting the amide functionality. nih.gov

Contribution of Xanthyl Protection to Preventing Dehydration

The use of a side-chain protecting group is the most effective strategy to prevent this unwanted dehydration. The xanthyl (Xan) group, attached to the side-chain amide nitrogen of D-asparagine, provides robust protection. The bulky and sterically hindering nature of the xanthyl group effectively shields the amide functionality from the activating agents present in the reaction mixture. This steric hindrance prevents the intramolecular cyclization and subsequent elimination of water that leads to nitrile formation.

Strategies to Address Solubility Challenges of Asparagine Derivatives in Organic Solvents

A primary obstacle in the use of N-α-Fmoc-asparagine is its exceptionally low solubility in the common organic solvents used for peptide synthesis, such as N,N-dimethylformamide (DMF). peptide.comnih.gov This poor solubility hampers the efficiency of the synthesis process, leading to incomplete reactions, lower yields, and aggregation of the growing peptide chain. nih.gov The insolubility of either the protected amino acid building block or the growing peptide-resin can cause significant synthetic problems. nih.gov

The principal and most effective strategy to overcome this challenge is the introduction of a suitable side-chain protecting group. The attachment of a large, lipophilic moiety like the xanthyl group to the side-chain amide dramatically alters the molecule's physical properties, significantly enhancing its solubility in organic solvents. chemimpex.comchemimpex.com This improved solubility ensures that a sufficient concentration of the amino acid derivative is available in the solution phase for efficient coupling to the resin-bound peptide chain. Other protecting groups, such as Trityl (Trt), are also widely used for this purpose, transforming the barely soluble Fmoc-Asn-OH into a derivative that dissolves readily in standard peptide synthesis solvents. peptide.comsigmaaldrich.com

CompoundProtecting GroupSolubility in DMFImpact on Peptide Synthesis
N-α-Fmoc-D-asparagineNoneVery Low / Barely Soluble peptide.comInefficient coupling, risk of aggregation, lower yields. nih.gov
N-α-Fmoc-N-γ-xanthyl-D-asparagineXanthyl (Xan)Good / High chemimpex.comchemimpex.comFacilitates efficient coupling and higher purity of the final peptide. chemimpex.com
N-α-Fmoc-N-γ-trityl-L-asparagineTrityl (Trt)Good peptide.comsigmaaldrich.comEnables use in standard protocols, resulting in significantly purer peptides. sigmaaldrich.com

Beyond the use of protecting groups, broader strategies for improving solubility in peptide synthesis include the exploration of alternative "green" solvents or the use of additives. nih.govsemanticscholar.org For instance, research has been conducted on using PEG to create water-dispersible nanoparticles of Fmoc-protected amino acids to facilitate synthesis in aqueous media. nih.govrsc.org However, for conventional SPPS in organic solvents, the use of a solubility-enhancing side-chain protecting group like xanthyl remains the most direct and widely adopted solution for asparagine derivatives.

Optimization of Coupling Efficiencies for this compound

Achieving high coupling efficiency is paramount for the successful synthesis of pure peptides, and several factors must be optimized when incorporating a sterically demanding residue like this compound. The inherent bulk of the xanthyl protecting group, while beneficial for preventing dehydration and improving solubility, can also present a steric challenge that may slow down the rate of peptide bond formation.

Key Optimization Parameters:

Choice of Coupling Reagent: The selection of an appropriate activating agent is critical. For sterically hindered amino acids, highly efficient uronium- or phosphonium-based coupling reagents are often preferred. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) are known to facilitate rapid couplings, even for challenging residues. nih.govnih.gov Studies have shown that for other side-chain protected asparagine derivatives, BOP-mediated activation resulted in rapid and side-reaction-free couplings. nih.gov

Reaction Time and Monitoring: Standard coupling times of 60-90 minutes may need to be extended to ensure the reaction proceeds to completion. nih.gov It is crucial to monitor the progress of the coupling reaction. Qualitative tests, such as the Kaiser test, can be performed on a resin sample to detect any remaining free primary amines, indicating an incomplete reaction. If the coupling is found to be incomplete, a second coupling cycle should be performed before proceeding to the next step in the synthesis.

Solvent and Concentration: The enhanced solubility of this compound in solvents like DMF allows for the use of optimal concentrations, ensuring the kinetics of the reaction are favorable. chemimpex.comchemimpex.com Maintaining a sufficiently high concentration of the activated amino acid in the reaction vessel is essential for driving the coupling reaction forward.

By carefully selecting a potent coupling reagent and monitoring the reaction to ensure its completion, the challenges posed by the bulky side-chain protecting group can be effectively managed, leading to the successful incorporation of this compound into the peptide sequence.

ParameterStrategy for OptimizationRationale
Coupling ReagentUse of high-efficiency reagents (e.g., HATU, HBTU, BOP). nih.govnih.govOvercomes the steric hindrance from the bulky xanthyl group to ensure rapid and complete activation.
Reaction TimeAllow for potentially extended reaction times (e.g., >90 minutes). nih.govEnsures the reaction reaches completion despite potentially slower kinetics due to steric bulk.
Reaction MonitoringPerform qualitative tests (e.g., Kaiser test) to confirm reaction completion.Verifies the absence of unreacted free amines before proceeding, preventing deletion sequences.
Double CouplingRepeat the coupling step if the monitoring test indicates an incomplete reaction.Maximizes the yield of the correct peptide sequence.

Applications of N α Fmoc N γ Xanthyl D Asparagine in Advanced Academic Research

Synthesis of Complex Peptide Architectures and Foldamers

The synthesis of peptides with intricate three-dimensional structures, including those with non-natural folds known as foldamers, often requires specialized building blocks to control conformation and prevent undesirable side reactions. N-α-Fmoc-N-γ-xanthyl-D-asparagine plays a significant role in this area due to the properties conferred by its protecting groups.

The Fmoc group is a well-established protecting group in solid-phase peptide synthesis (SPPS), allowing for iterative and controlled elongation of the peptide chain. chemimpex.com Its removal under mild basic conditions, typically with piperidine (B6355638), is orthogonal to the acid-labile side-chain protecting groups commonly used, enabling the synthesis of complex sequences. embrapa.br

The use of the D-enantiomer of asparagine allows for the introduction of specific conformational constraints into the peptide backbone. The incorporation of D-amino acids is a common strategy to induce turns and other secondary structures, which is essential for the design of foldamers that mimic or inhibit biological interactions. nih.gov Foldamers, which are oligomers that adopt well-defined secondary structures, are of great interest for their potential as therapeutic agents and research tools. nih.govnih.gov The controlled incorporation of this compound enables researchers to build unique helical and other folded structures that would be inaccessible with only natural L-amino acids. nih.gov

Table 1: Key Features of this compound in Peptide Synthesis

Feature Description Reference
N-α-Fmoc Protection Allows for controlled, stepwise peptide elongation in solid-phase peptide synthesis. chemimpex.com
N-γ-Xanthyl Protection Prevents dehydration of the asparagine side-chain amide to a nitrile during synthesis. nih.govnih.gov
D-Amino Acid Configuration Introduces conformational constraints, enabling the design of specific peptide architectures and foldamers. nih.gov
Orthogonal Deprotection The Fmoc group is removed with a mild base, while the xanthyl group is cleaved with mild acid, allowing for selective deprotection strategies. chemimpex.comnih.gov

Incorporation into Peptide-Based Probes and Conjugates for Biological Studies

Peptide-based probes and bioconjugates are invaluable tools for studying biological processes. The unique properties of this compound make it a useful component in the design of such molecules.

The xanthyl group, a derivative of xanthene, possesses inherent fluorescent properties. chemimpex.com This characteristic can be exploited in the development of fluorescently labeled peptides. By incorporating N-γ-xanthyl-D-asparagine into a peptide sequence, a fluorescent tag is simultaneously introduced. These intrinsic probes can be used to study peptide-protein interactions, cellular uptake, and localization without the need for an external fluorophore, which can sometimes alter the peptide's biological activity. chemimpex.com

Bioconjugation is the process of linking a peptide to another molecule, such as a drug, a radionuclide, or a larger protein. nih.gov While the primary role of the xanthyl group is protection, its chemical reactivity can also be harnessed for specific conjugation strategies after the peptide has been synthesized and purified. The ability to selectively deprotect the asparagine side chain allows for site-specific modification. This is crucial for creating well-defined bioconjugates where the attachment site of the payload is precisely controlled, ensuring homogeneity and preserving the peptide's biological function. chemimpex.com

Research into Peptide Interactions and Structure-Activity Relationships (SAR)

Understanding how a peptide's structure relates to its biological activity is a cornerstone of medicinal chemistry and chemical biology. This compound is a valuable tool in these structure-activity relationship (SAR) studies. nih.govnih.gov

By systematically replacing L-amino acids with their D-counterparts, such as D-asparagine, researchers can probe the conformational requirements for receptor binding and biological activity. mdpi.com The introduction of a D-amino acid can significantly alter the peptide's secondary structure and its susceptibility to enzymatic degradation. This can lead to peptides with enhanced stability and altered binding affinities.

The use of this specific building block allows for the precise placement of a D-asparagine residue within a peptide sequence. chemimpex.com This enables detailed investigation into how this specific modification influences the peptide's interaction with its biological target. mdpi.comnih.gov Such studies are critical for optimizing lead compounds in drug discovery, transforming a moderately active peptide into a potent and stable therapeutic candidate.

Use in the Synthesis of N-Glycopeptides and Other Post-Translationally Modified Peptides

Post-translational modifications (PTMs) are covalent modifications to proteins that occur after their synthesis and play a crucial role in regulating their function. sigmaaldrich.com Glycosylation, the attachment of sugar moieties, is one of the most common and important PTMs. sigmaaldrich.com

This compound is particularly relevant to the synthesis of N-glycopeptides, where a glycan is attached to the side-chain amide of an asparagine residue. nih.govnih.gov The synthesis of glycopeptides is challenging due to the complexity and lability of the carbohydrate moieties. The Fmoc/tBu strategy is often employed for the synthesis of glycopeptides. nih.gov The use of a protected asparagine derivative like this compound is essential to prevent side reactions and to allow for the controlled introduction of the glycan. merckmillipore.comnih.gov

While the xanthyl group itself is not the glycan, its presence as a protecting group on the asparagine side chain is a key step in many synthetic routes towards N-glycopeptides. The ability to deprotect the asparagine side chain under specific conditions allows for the subsequent attachment of the desired carbohydrate moiety, either on the solid support or in solution.

Table 2: Research Applications of Peptides Containing N-γ-xanthyl-D-asparagine

Application Area Specific Use Key Benefit Reference(s)
Complex Peptide Architectures Synthesis of foldamers and conformationally constrained peptides. Induces specific secondary structures and enhances stability. nih.govnih.gov
Biological Probes Development of intrinsically fluorescent peptides. The xanthyl group provides a fluorescent signal without an external label. chemimpex.comchemimpex.com
Bioconjugation Site-specific modification of peptides. Allows for controlled attachment of other molecules post-synthesis. chemimpex.comnih.gov
SAR Studies Probing peptide-protein interactions and optimizing biological activity. Enables precise modification of peptide structure to understand its function. nih.govnih.govmdpi.com
Glycopeptide Synthesis As a protected building block for the synthesis of N-glycopeptides. Prevents side reactions and allows for the controlled introduction of glycans. nih.govnih.govmerckmillipore.com
DNA-Encoded Libraries Potential for incorporation into DECLs for high-throughput screening. The Fmoc strategy is adaptable for on-DNA peptide synthesis. nih.govacs.orgnih.gov

Methodological Adaptations for DNA-Encoded Chemical Libraries (DECLs)

DNA-Encoded Chemical Libraries (DECLs) have emerged as a powerful technology for the discovery of small molecule ligands for protein targets. nih.gov This technology involves the synthesis of large combinatorial libraries of compounds, where each compound is attached to a unique DNA barcode that encodes its chemical structure.

The synthesis of peptides on a DNA-scaffold presents unique challenges, as the reactions must be compatible with the DNA. The Fmoc-based strategy for peptide synthesis has been adapted for use in DECLs. nih.govacs.orgresearchgate.net The development of aqueous Fmoc-based peptide synthesis protocols has expanded the chemical space that can be explored using this platform.

While the direct use of this compound in published DECLs is not extensively documented, the principles of its use in standard peptide synthesis are applicable. The need for robust side-chain protection of asparagine to prevent nitrile formation is also relevant in the context of on-DNA synthesis. acs.org The compatibility of the Fmoc and xanthyl protecting groups with the conditions required for DNA-templated synthesis makes this building block a potentially valuable component for creating diverse peptide-based DECLs. The ability to incorporate D-amino acids and other non-natural residues is a key advantage of synthetic libraries over biological display methods, and this compound fits well within this paradigm. nih.gov

Methodological Considerations and Quality Control in Research Using N α Fmoc N γ Xanthyl D Asparagine

Analytical Techniques for Peptide Purity and Sequence Verification

Ensuring the quality of a synthesized peptide is a critical step that relies on robust analytical techniques. Following synthesis, the crude product is a mixture containing the desired full-length peptide, truncated sequences, deletion sequences, and by-products from side reactions. waters.com The two primary methods for assessing the purity and verifying the identity of the final peptide are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). gyrosproteintechnologies.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for determining peptide purity. gyrosproteintechnologies.comlgcstandards.com It separates the components of a mixture based on their hydrophobicity. The crude peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) is used to elute the components, with more hydrophobic species being retained longer on the column. The output chromatogram shows peaks corresponding to different components, and the area of the peak for the target peptide relative to the total area of all peaks provides a quantitative measure of its purity. gyrosproteintechnologies.com

Mass Spectrometry (MS) is an indispensable tool for verifying that the correct peptide has been synthesized. It measures the mass-to-charge ratio of ionized molecules, allowing for the determination of the peptide's molecular weight. This experimental weight is then compared to the theoretical calculated weight of the target sequence. A match confirms that the full-length peptide was successfully assembled. gyrosproteintechnologies.com Further analysis using tandem mass spectrometry (MS/MS) can fragment the peptide and provide data to confirm the specific amino acid sequence.

Technique Purpose Principle of Operation Information Obtained
RP-HPLC Purity AssessmentSeparation based on hydrophobicityPercentage purity of the target peptide
Mass Spectrometry (MS) Identity & Sequence VerificationMeasurement of mass-to-charge ratioMolecular weight confirmation, amino acid sequence

Strategies for Purification of Peptides Containing D-Asparagine Residues

Once the crude peptide has been synthesized and analyzed, it must be purified to remove impurities. The primary goal is to isolate the target peptide with a high degree of purity, which is essential for any subsequent biological or structural studies. waters.com

Preparative RP-HPLC is the gold standard for peptide purification. waters.comnih.gov The same principles as analytical RP-HPLC apply, but on a larger scale to isolate meaningful quantities of the product. The fractions corresponding to the main peak, as identified by UV detection, are collected. These fractions are then analyzed by analytical RP-HPLC and MS to confirm their purity and identity before being pooled and lyophilized to obtain the final, purified peptide powder.

Solid-Phase Extraction (SPE) can also be used as a purification or pre-purification technique. nih.gov RP-SPE is particularly useful for desalting the peptide sample or removing a significant portion of impurities before a final polishing step with preparative HPLC. This method is versatile and can be adapted for a wide range of peptides with different physicochemical properties. nih.gov

A key challenge in purifying peptides containing asparagine (including its D-isomer) is the potential for side products that are structurally very similar to the target peptide. The most significant of these are isomers resulting from aspartimide formation, which can lead to the creation of D/L-β-aspartyl peptides in addition to the desired α-aspartyl peptide. nih.govacs.org These closely related impurities may co-elute with the target peptide, making purification difficult and requiring highly optimized HPLC gradient conditions for successful separation. waters.comnih.gov The presence of hydrophobic or long sequences can also lead to aggregation, further complicating the purification process. mblintl.combiosynth.com

Impact of Protecting Group Choice on Peptide Purity and Yield in Research

The Fmoc (9-fluorenylmethyloxycarbonyl) group is used for the temporary protection of the N-α-amino group. wikipedia.org It is the cornerstone of the widely used Fmoc/tBu synthesis strategy. lgcstandards.comamericanpeptidesociety.org The key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in DMF, for its removal (deprotection). wikipedia.orgpublish.csiro.au This allows the acid-labile side-chain protecting groups (like tBu) and the resin linker to remain intact during chain elongation, a principle known as orthogonality. These mild deprotection steps minimize side reactions, contributing to higher purity and yield, especially for long or complex peptides. americanpeptidesociety.orgpublish.csiro.au

The Xanthyl (Xan) group is employed as a "permanent" protecting group for the amide side chain of asparagine. Its primary function is to prevent common side reactions associated with asparagine during peptide synthesis. nih.govpeptide.com One major issue is the dehydration of the amide side chain to a nitrile group when using certain activation agents like carbodiimides. peptide.com The Xan group effectively shields the amide and prevents this dehydration.

Protecting Group Target Cleavage Condition Key Advantage in Synthesis Potential Issues Mitigated
Fmoc α-Amino GroupMild Base (e.g., 20% Piperidine in DMF) wikipedia.orgOrthogonal to acid-labile side-chain protection and linkers. masterorganicchemistry.comMinimizes acid-catalyzed side reactions during synthesis.
Xanthyl (Xan) γ-Amide of AsparagineStrong Acid (e.g., TFA) nih.govpeptide.comImproves solubility of the amino acid derivative. peptide.comPrevents side-chain dehydration and aspartimide formation. nih.govpeptide.com
Trityl (Trt) γ-Amide of AsparagineStrong Acid (e.g., TFA) peptide.comImproves solubility; widely used in Fmoc chemistry. peptide.comPrevents side-chain dehydration and aspartimide formation. nih.gov

The strategic use of N-α-Fmoc-N-γ-xanthyl-D-asparagine, therefore, represents a targeted approach to circumvent known synthetic difficulties, leading to a cleaner crude product with a higher proportion of the desired peptide, which simplifies purification and improves the final isolated yield.

Handling and Storage Protocols for this compound in Research Environments

Proper handling and storage of amino acid derivatives are paramount to preserving their chemical integrity and ensuring successful and reproducible peptide synthesis outcomes. This compound, like most Fmoc-protected amino acids, is sensitive to moisture, temperature, and light. kilobio.com

Storage: For long-term storage, the compound should be kept in a freezer at -20°C. kilobio.com For short-term use, storage at 4°C in a desiccator is recommended to protect it from moisture. kilobio.compeptide.com The product is generally stable at room temperature for short periods, such as during shipping or weighing, but prolonged exposure should be avoided. reddit.comamazonaws.com

Handling: Moisture is a primary cause of degradation for Fmoc amino acids, as it can lead to hydrolysis. kilobio.com To prevent contamination from atmospheric moisture, the container should always be allowed to warm to room temperature in a desiccator before opening. peptide.com After dispensing the required amount, it is good practice to purge the container with an inert gas like argon or nitrogen before sealing it tightly and returning it to cold storage. peptide.com Exposure to light should also be minimized by using amber or opaque containers and storing them in the dark. kilobio.com

Condition Protocol Rationale
Long-Term Storage Store at -20°C in a tightly sealed container. kilobio.comPrevents thermal degradation over extended periods.
Short-Term Storage Store at 4°C in a desiccator. peptide.comProvides cold storage while minimizing moisture exposure.
Handling Allow container to reach room temperature before opening. peptide.comPrevents condensation of atmospheric moisture on the cold powder.
Atmosphere Purge container with inert gas (e.g., Argon) before sealing. peptide.comDisplaces air and moisture to prevent hydrolysis and oxidation.
Light Exposure Store in amber or opaque vials in a dark place. kilobio.comProtects the light-sensitive fluorenyl group from photodegradation.

Adherence to these protocols ensures that the reagent remains pure and reactive, preventing the introduction of impurities at the very beginning of the synthesis, which could lead to failed syntheses or difficult purifications.

Future Research Directions and Innovations in Utilizing N α Fmoc N γ Xanthyl D Asparagine

Development of Novel Protecting Group Strategies for D-Asparagine

The protection of the side-chain amide of asparagine is critical to prevent side reactions, such as dehydration to nitriles, during peptide synthesis. peptide.com While the xanthyl (Xan) group in N-α-Fmoc-N-γ-xanthyl-D-asparagine offers advantages, research is ongoing to develop even more efficient and versatile protecting groups for D-asparagine.

Future strategies may focus on:

Enhanced Acid Lability: Developing protecting groups that are cleaved under even milder acidic conditions than the xanthyl group. This would further minimize potential side reactions and damage to sensitive peptide sequences.

Orthogonality: Creating novel protecting groups that are completely orthogonal to the Fmoc/tBu strategy. google.com This would allow for more complex, site-specific modifications of peptides. springernature.com

Improved Solubility: Designing protecting groups that enhance the solubility of the protected amino acid, which can be a challenge with some derivatives. google.com

Research into alternative protecting groups like the 2,4,6-trimethoxybenzyl (Tmob) and triphenylmethyl (Trt) groups has shown promise in providing purer peptide products in certain contexts. nih.gov The development of new reagents, such as Fmoc-2-MBT, aims to reduce the formation of problematic side-products during the introduction of the Fmoc group itself. ub.edu

Advancements in Automated and High-Throughput Peptide Synthesis Using This Building Block

The automation of solid-phase peptide synthesis (SPPS) has revolutionized the field, enabling the rapid production of peptides. frontiersin.orgnih.gov this compound is compatible with standard automated SPPS protocols. chemimpex.com Future advancements in this area are likely to focus on increasing the speed, efficiency, and scale of peptide synthesis.

Key areas of innovation include:

High-Throughput Synthesis: The development of methodologies for the parallel synthesis of large numbers of peptides is a major goal. nih.govspringernature.com This allows for rapid screening of peptide libraries for drug discovery and other applications.

Microwave-Assisted SPPS: The use of microwave irradiation can significantly accelerate coupling and deprotection steps in SPPS, leading to faster synthesis times. nih.gov

Flow Chemistry: Continuous flow peptide synthesis offers advantages in terms of efficiency and scalability. acs.org The integration of this compound into these advanced automated platforms will be crucial for its continued utility.

Real-time Monitoring: The use of in-line analytical techniques, such as UV-vis spectroscopy, allows for real-time monitoring of reaction progress, enabling better optimization and control of the synthesis process. acs.org

Exploration of Green Chemistry Principles in the Synthesis and Application of Protected Amino Acids

The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. acs.org Peptide synthesis, which often utilizes large quantities of hazardous solvents and reagents, is a prime target for the application of green chemistry principles. acs.orgrsc.orgtandfonline.com

Future research in this area will likely involve:

Greener Solvents: Replacing traditional solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as N-butylpyrrolidinone (NBP), dimethyl carbonate (DMC), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). rsc.orgbiotage.comrsc.org

Solvent Reduction: Developing synthetic protocols that minimize solvent consumption through strategies like combining coupling and deprotection steps. digitellinc.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. The use of side-chain unprotected arginine and histidine in combination with specific coupling reagents is one such strategy. rsc.org

Renewable Feedstocks: Investigating the use of bio-based solvents and reagents derived from renewable sources. tandfonline.com

Computational Studies on Reactivity and Conformational Impact of Xanthyl Protection

Computational chemistry provides powerful tools for understanding the mechanisms of chemical reactions and predicting the properties of molecules. In the context of this compound, computational studies can offer valuable insights into its reactivity and conformational behavior.

Future research directions include:

Reaction Mechanisms: Using quantum chemical calculations to elucidate the detailed mechanisms of side reactions involving the asparagine side chain, such as deamidation and peptide bond cleavage. nih.govmdpi.commdpi.com

Predictive Modeling: Developing computational models that can predict the success of peptide synthesis based on the sequence and the protecting groups used. acs.org This could help to identify and troubleshoot difficult sequences before synthesis is even attempted.

Expanding the Scope of Peptidomimetic and Unnatural Amino Acid Incorporations

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. mdpi.comopenaccessjournals.com Unnatural amino acids offer the potential to introduce novel chemical functionalities and conformational constraints into peptides. nih.govnih.govrsc.org

The use of this compound as a building block can be extended to these exciting areas:

Synthesis of Peptidomimetics: This protected D-asparagine derivative can be incorporated into peptidomimetic scaffolds to create novel therapeutic agents. nih.gov For instance, it can be used in the synthesis of azapeptides or other backbone-modified peptides. mdpi.com

Incorporation of Unnatural Amino Acids: The development of orthogonal protecting group strategies will facilitate the site-specific incorporation of a wide range of unnatural amino acids alongside protected D-asparagine. nih.govnih.govrsc.orgelsevierpure.com This opens up possibilities for creating peptides with tailored properties for specific applications.

Conformationally Constrained Peptides: The introduction of D-amino acids, such as D-asparagine, can induce specific turns and conformations in peptides. researchgate.net The xanthyl protecting group itself may further influence the local conformation, providing a tool for designing peptides with predefined three-dimensional structures.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-α-Fmoc-N-γ-xanthyl-D-asparagine using Fmoc-based solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Fmoc strategy is widely employed, where the xanthyl group protects the γ-amine of asparagine during SPPS. A pre-loaded Wang resin (100–200 mesh) is typically used, with coupling reactions mediated by reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to ensure efficient amide bond formation. Side-chain protection (e.g., trityl or xanthyl groups) prevents undesired side reactions .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store the compound in a cool, dry environment (<25°C) to prevent degradation. Solubility in DMF (0.3 g in 2 mL) allows for aliquoting to minimize freeze-thaw cycles. Ensure airtight containers to avoid moisture absorption, which could hydrolyze the Fmoc group .

Q. What is the solubility profile of this compound in common organic solvents?

  • Methodological Answer : The compound is highly soluble in DMF and DCM, making these solvents ideal for SPPS. Limited solubility in acetonitrile or ether necessitates pre-dissolution in polar aprotic solvents before use in coupling reactions .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide sequences?

  • Methodological Answer : Optimize coupling by:

  • Using a 3- to 5-fold molar excess of the amino acid derivative.
  • Employing HATU with DIEA (N,N-diisopropylethylamine) as a base for activation.
  • Implementing double couplings (10–30 minutes each) for sterically hindered residues.
    Monitoring by Kaiser or chloranil tests ensures complete reactions .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (220–280 nm) to assess purity (>97%). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (e.g., ~596.67 g/mol for trityl-protected analogs). Trityl or xanthyl group removal can be validated via TLC or ninhydrin testing .

Q. How can researchers address discrepancies in reported yields when using this compound in multi-step syntheses?

  • Methodological Answer : Yield variations (e.g., 30% vs. higher/lower in literature) may arise from:

  • Incomplete deprotection of orthogonal groups (e.g., Dde vs. Fmoc).
  • Side reactions during xanthyl group cleavage.
  • Purification losses in HPLC or column chromatography.
    Systematically compare reaction conditions (e.g., piperidine concentration for Fmoc removal) and validate intermediates via LC-MS .

Q. What strategies exist for orthogonal protection of functional groups when synthesizing complex peptides containing this compound?

  • Methodological Answer : Combine Fmoc (α-amine) with acid-labile xanthyl (γ-amine) or base-labile Dde (ε-amine in lysine analogs) groups. For example:

  • Use 2% hydrazine in DMF for Dde removal without affecting Fmoc.
  • Cleave xanthyl groups with TFA/water cocktails (95:5) post-SPPS.
    This enables sequential deprotection for site-specific modifications (e.g., fluorescent labeling) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the stability of this compound under acidic conditions?

  • Methodological Answer : Discrepancies may arise from varying acid strengths (e.g., 1% vs. 5% TFA). Conduct stability assays by incubating the compound in TFA/water mixtures (0.1–10% v/v) and analyze via HPLC. Compare results with trityl-protected analogs, which are more acid-labile .

Q. Why do some studies report lower coupling efficiencies for D-asparagine derivatives compared to L-isomers?

  • Methodological Answer : Steric hindrance from the D-configuration may reduce reaction rates. Mitigate this by:

  • Increasing reaction time (45–60 minutes).
  • Using microwave-assisted synthesis (50°C, 20 W).
    Validate via circular dichroism (CD) to confirm chirality retention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.